molecular formula C8H7Cl3O2 B14387096 2,3,6-Trichloro-4-ethoxyphenol CAS No. 89748-20-9

2,3,6-Trichloro-4-ethoxyphenol

Cat. No.: B14387096
CAS No.: 89748-20-9
M. Wt: 241.5 g/mol
InChI Key: JPCMEIMAEFTZBB-UHFFFAOYSA-N
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Description

2,3,6-Trichloro-4-ethoxyphenol: is an organochlorine compound that belongs to the class of chlorophenols. It is characterized by the presence of three chlorine atoms and an ethoxy group attached to a phenol ring. This compound is known for its antimicrobial properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trichloro-4-ethoxyphenol typically involves the chlorination of 4-ethoxyphenol. The reaction is carried out in the presence of chlorine gas under controlled conditions to ensure selective chlorination at the 2, 3, and 6 positions on the phenol ring .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a multi-step process involving the initial preparation of 4-ethoxyphenol followed by chlorination. The reaction conditions, such as temperature and chlorine concentration, are carefully monitored to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trichloro-4-ethoxyphenol undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Esterification and Etherification: It can form esters and ethers by reacting with alcohols and acids.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3,6-Trichloro-4-ethoxyphenol has several applications in scientific research:

Mechanism of Action

The antimicrobial action of 2,3,6-Trichloro-4-ethoxyphenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. Additionally, it can interfere with essential enzymatic processes within the microbial cells, further inhibiting their growth and survival .

Comparison with Similar Compounds

Uniqueness: 2,3,6-Trichloro-4-ethoxyphenol is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to other chlorophenols. This structural difference can influence its solubility, reactivity, and antimicrobial efficacy .

Properties

CAS No.

89748-20-9

Molecular Formula

C8H7Cl3O2

Molecular Weight

241.5 g/mol

IUPAC Name

2,3,6-trichloro-4-ethoxyphenol

InChI

InChI=1S/C8H7Cl3O2/c1-2-13-5-3-4(9)8(12)7(11)6(5)10/h3,12H,2H2,1H3

InChI Key

JPCMEIMAEFTZBB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C(=C1Cl)Cl)O)Cl

Origin of Product

United States

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